MLN120B

IKKβ inhibition kinase selectivity NF-κB signaling

MLN120B is an ATP-competitive IKKβ inhibitor (IC50 45–60 nM) with >50-fold selectivity over IKKα and no inhibition of 30+ kinases at <50 μM. Orally active at 50 mg/kg, it overcomes BMSC-mediated dexamethasone resistance in multiple myeloma and achieves MED 12 mg/kg in RA models. Unlike allosteric alternatives, reversible ATP-pocket binding enables washout controls. Ideal for unambiguous pharmacological validation of IKKβ-dependent phenotypes.

Molecular Formula C19H15ClN4O2
Molecular Weight 366.8 g/mol
CAS No. 917108-83-9
Cat. No. B7980660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMLN120B
CAS917108-83-9
Molecular FormulaC19H15ClN4O2
Molecular Weight366.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)C(=O)NC2=C3C(=CC(=C2OC)Cl)C4=C(N3)C=NC=C4
InChIInChI=1S/C19H15ClN4O2/c1-10-11(4-3-6-22-10)19(25)24-17-16-13(8-14(20)18(17)26-2)12-5-7-21-9-15(12)23-16/h3-9,23H,1-2H3,(H,24,25)
InChIKeyZNOLRTPMNMPLHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MLN120B (CAS 917108-83-9) Procurement Guide: ATP-Competitive IKKβ Inhibitor for Targeted NF-κB Research


MLN120B (also known as ML120B) is a synthetic small-molecule inhibitor that acts as an ATP-competitive, reversible antagonist of IκB kinase beta (IKKβ/IKK2) . It is a β-carboline derivative characterized by a pyrido[3,4-b]indole core scaffold . As an IKKβ inhibitor, MLN120B blocks the canonical NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby retaining NF-κB dimers (p50/p65) in the cytoplasm and suppressing transcription of NF-κB-dependent genes [1]. The compound is reported as orally bioavailable and has demonstrated activity in preclinical models of multiple myeloma, non-Hodgkin's lymphoma, and rheumatoid arthritis [2].

Why MLN120B Cannot Be Substituted with Other IKKβ Inhibitors: A Comparative Analysis


Despite a common molecular target (IKKβ), IKK inhibitors exhibit substantial divergence in their mechanism of action (ATP-competitive vs. allosteric), selectivity profiles across the kinome, and functional consequences in complex cellular and in vivo systems [1]. Direct substitution of MLN120B with a purportedly 'similar' IKKβ inhibitor without rigorous experimental validation risks confounding results due to differences in isoform selectivity (IKKα, IKKε, TBK1), off-target kinase engagement, and distinct effects on the bone marrow microenvironment [2]. The following quantitative evidence demonstrates that MLN120B possesses a specific and verifiable signature of activity that is not interchangeable with its closest analogs, making precise selection critical for reproducible research outcomes [3].

Quantitative Differentiation of MLN120B: Potency, Selectivity, and Functional Efficacy


Comparative IKKβ Potency and Isoform Selectivity: MLN120B vs. BMS-345541

MLN120B exhibits superior potency for IKKβ (IC50 = 45-60 nM) compared to BMS-345541 (IC50 = 300 nM), representing an approximately 5- to 7-fold increase in inhibitory activity against the recombinant enzyme . Crucially, MLN120B demonstrates complete sparing of IKKα and IKKε (EC50 >100 μM) , whereas BMS-345541 retains activity against IKKα (IC50 = 4 μM) .

IKKβ inhibition kinase selectivity NF-κB signaling

Broad Kinase Selectivity Profile: MLN120B vs. PS-1145

MLN120B was profiled against a panel of 30 diverse tyrosine and serine/threonine kinases and demonstrated an IC50 >50 μM for all tested off-targets, confirming its high selectivity for IKKβ [1]. In comparison, PS-1145 was profiled against a smaller panel of 14 kinases and showed IC50 values >100 nM . The larger panel size and higher threshold (IC50 >50 μM) for MLN120B provide a more robust assessment of its kinome-wide selectivity, establishing it as a superior chemical probe for studies where minimal off-target kinase interference is required.

kinase profiling off-target activity chemical probe validation

In Vivo Tumor Growth Inhibition in SCID-hu Mouse Model of Multiple Myeloma

MLN120B demonstrates validated in vivo antitumor activity in a clinically relevant SCID-hu mouse model of multiple myeloma, directly addressing the tumor–bone marrow stromal cell (BMSC) interaction [1]. Oral administration of MLN120B (50 mg/kg, p.o.) resulted in significant inhibition of human multiple myeloma cell growth in vivo . Importantly, MLN120B overcomes the protective effect of BMSCs against conventional therapy (dexamethasone), a key differentiator from IKKβ inhibitors lacking documented efficacy in this complex microenvironment model [2].

multiple myeloma in vivo efficacy bone marrow microenvironment

Synergistic Enhancement of Cytotoxic Chemotherapy in Lymphoma and Myeloma

MLN120B demonstrates a verifiable capacity to enhance the cytotoxicity of standard-of-care chemotherapeutics. In multiple myeloma cell lines (RPMI 8226 and INA6), MLN120B augments growth inhibition triggered by doxorubicin and melphalan [1]. In a separate study on follicular lymphoma cells, MLN120B (at 20 μM) completely abolished IκBα phosphorylation and synergistically enhanced vincristine cytotoxicity [2].

drug synergy vincristine doxorubicin melphalan combination therapy

Functional Blockade of Inflammatory NF-κB Signaling in Pulmonary Tissues

In an LPS-induced lung injury model, MLN120B pre-treatment significantly attenuated NF-κB activation in pulmonary tissues, as measured by bioluminescence imaging of NF-κB reporter mice [1]. This functional inhibition was accompanied by a quantifiable shift in the cytokine milieu: suppression of the pro-inflammatory chemokine MIP-1β and induction of the anti-inflammatory cytokine IL-10 [2].

pulmonary inflammation LPS-induced NF-κB cytokine modulation in vivo imaging

Optimal Research Applications for MLN120B Based on Quantitative Evidence


Target Validation and Mechanism-of-Action Studies in NF-κB-Driven Cancers

Researchers focused on multiple myeloma, non-Hodgkin's lymphoma, or other NF-κB-dependent malignancies should prioritize MLN120B for in vitro and in vivo target validation studies [1]. Its combination of high potency (IC50 45-60 nM) and broad kinase selectivity (IC50 >50 μM against 30 kinases) ensures that observed phenotypic effects can be confidently attributed to IKKβ inhibition rather than off-target activities [2]. The compound's proven oral bioavailability and efficacy in the SCID-hu mouse model make it directly suitable for preclinical efficacy and pharmacodynamic studies .

Combination Therapy Research in Hematologic Malignancies

MLN120B is a strategically valuable tool for laboratories investigating the role of the NF-κB pathway in chemoresistance. Its documented ability to synergistically enhance the cytotoxicity of vincristine, doxorubicin, and melphalan provides a strong, data-driven rationale for its use in combination therapy studies [1]. Researchers can use MLN120B to explore the therapeutic potential of IKKβ inhibition as an adjuvant to standard-of-care regimens, with the goal of lowering effective drug doses or overcoming microenvironment-mediated drug resistance [2].

Investigating Inflammatory Signaling in Pulmonary and Arthritic Disease Models

Scientists studying inflammatory lung diseases (e.g., acute lung injury, COPD) or rheumatoid arthritis can leverage MLN120B as a potent probe for the canonical NF-κB pathway [1]. Its demonstrated in vivo activity in attenuating LPS-induced pulmonary NF-κB activation and modulating the local cytokine environment (suppressing MIP-1β, inducing IL-10) provides a strong foundation for research into IKKβ's role in pulmonary inflammation [2]. Similarly, its reported efficacy in reducing paw swelling and joint degradation in rat adjuvant-induced arthritis models supports its application in preclinical arthritis research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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